4-(Butylsulfonamido)phenylboronic acid
Overview
Description
4-(Butylsulfonamido)phenylboronic acid is an organic compound with the molecular formula C10H16BNO4S It is a boronic acid derivative featuring a phenyl ring substituted with a butylsulfonamido group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-(Butylsulfonamido)phenylboronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .
Biochemical Pathways
It’s important to note that the suzuki–miyaura coupling reaction, in which this compound would be involved, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of other chemical groups, could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfonamido)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenylboronic acid and butylsulfonyl chloride.
Reaction Conditions: The phenylboronic acid is reacted with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfonamido)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions, with bases like potassium carbonate and solvents such as ethanol or toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(Butylsulfonamido)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Boronic acids are known for their enzyme inhibition properties, making this compound a candidate for the development of enzyme inhibitors.
Industry: It can be used in the synthesis of advanced materials, such as polymers and sensors, due to its functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the butylsulfonamido group, making it less versatile in certain applications.
4-(Methylsulfonamido)phenylboronic acid: Similar structure but with a methyl group instead of a butyl group, which can affect its solubility and reactivity.
4-(Aminomethyl)phenylboronic acid: Contains an aminomethyl group, offering different reactivity and biological activity.
Uniqueness
4-(Butylsulfonamido)phenylboronic acid is unique due to its combination of a boronic acid group and a butylsulfonamido group. This combination provides a balance of reactivity and solubility, making it suitable for a wide range of applications in synthesis, biology, and materials science.
Properties
IUPAC Name |
[4-(butylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVQWMXOLYHARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674490 | |
Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-66-4 | |
Record name | {4-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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